
Methyltris(4-methylphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyltris(4-methylphenyl)phosphanium bromide is a chemical compound with the molecular formula C22H24BrP. It is a phosphonium salt, which means it contains a positively charged phosphorus atom bonded to four organic groups and a bromide anion. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Methyltris(4-methylphenyl)phosphanium bromide can be synthesized through the reaction of tris(4-methylphenyl)phosphine with methyl bromide. The reaction typically occurs in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction can be represented as follows:
P(4-CH3C6H4)3+CH3Br→[CH3P(4-CH3C6H4)3]+Br−
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Methyltris(4-methylphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The methyl group or the bromide anion can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Tris(4-methylphenyl)phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学的研究の応用
Methyltris(4-methylphenyl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in studies involving phosphonium salts and their interactions with biological molecules.
Medicine: Research into phosphonium salts has explored their potential as drug delivery agents due to their ability to target mitochondria.
作用機序
The mechanism by which methyltris(4-methylphenyl)phosphanium bromide exerts its effects involves the interaction of the positively charged phosphorus atom with various molecular targets. In organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. The bromide anion can participate in ionic interactions, facilitating various chemical transformations.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
Tetrabutylphosphonium bromide: Another phosphonium salt with different alkyl groups.
Tris(4-methylphenyl)phosphine: The precursor to methyltris(4-methylphenyl)phosphanium bromide.
Uniqueness
This compound is unique due to the presence of the methyl group and the specific arrangement of the 4-methylphenyl groups around the phosphorus atom. This structure imparts distinct reactivity and properties compared to other phosphonium salts.
特性
CAS番号 |
61249-20-5 |
|---|---|
分子式 |
C22H24BrP |
分子量 |
399.3 g/mol |
IUPAC名 |
methyl-tris(4-methylphenyl)phosphanium;bromide |
InChI |
InChI=1S/C22H24P.BrH/c1-17-5-11-20(12-6-17)23(4,21-13-7-18(2)8-14-21)22-15-9-19(3)10-16-22;/h5-16H,1-4H3;1H/q+1;/p-1 |
InChIキー |
ISRWAQRGYWGQTN-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)[P+](C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


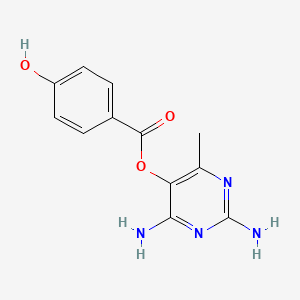
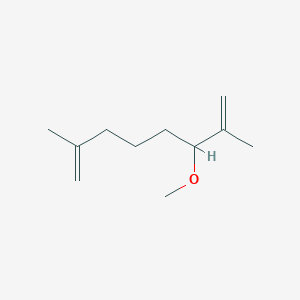
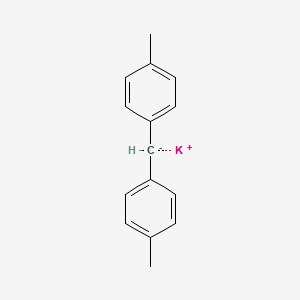
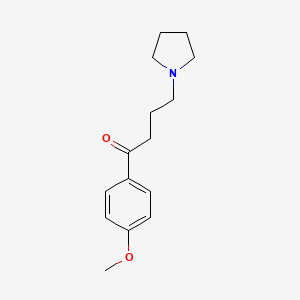
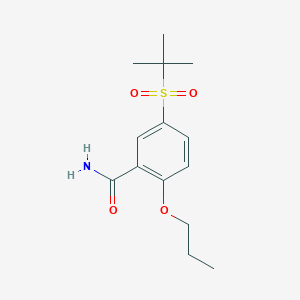

![N-(2,3-Dichlorophenyl)-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14586527.png)
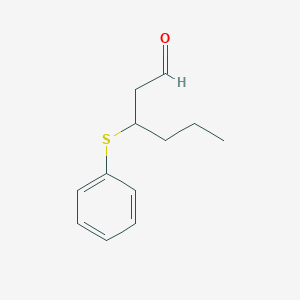
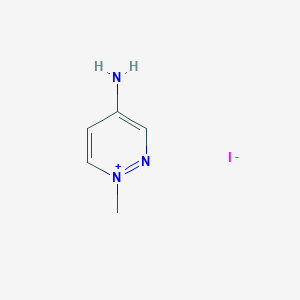
![Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]-](/img/structure/B14586542.png)
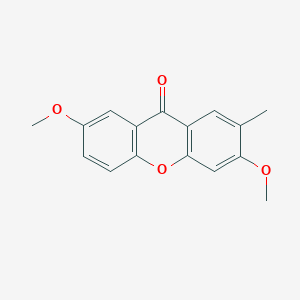


![(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine](/img/structure/B14586564.png)
